aldehydo-D-galacturonate

CAS No.:

Cat. No.: VC1731206

Molecular Formula: C6H9O7-

Molecular Weight: 193.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9O7- |

|---|---|

| Molecular Weight | 193.13 g/mol |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

| Standard InChI | InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4+,5-/m0/s1 |

| Standard InChI Key | IAJILQKETJEXLJ-RSJOWCBRSA-M |

| Isomeric SMILES | C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |

| SMILES | C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |

| Canonical SMILES | C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |

Introduction

Chemical Structure and Properties

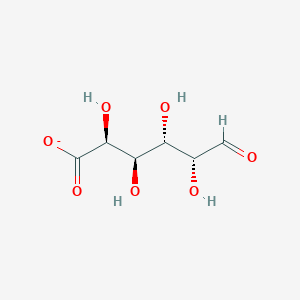

Aldehydo-D-galacturonate is a galacturonate with the molecular formula C6H9O7-. Its IUPAC name is (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, reflecting its stereochemical configuration and functional groups . The compound features a carboxylate group and an aldehyde group at opposite ends of a six-carbon chain with four hydroxyl groups in specific stereochemical orientations. This structure is characteristic of sugar acids derived from galactose, with the aldehyde form specifically designated by the "aldehydo-" prefix.

Physical and Chemical Properties

The physical and chemical properties of aldehydo-D-galacturonate provide important insights into its behavior in biological systems and potential applications in biotechnology. Table 1 summarizes these properties.

Table 1: Physical and Chemical Properties of Aldehydo-D-galacturonate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.13 g/mol | |

| Monoisotopic Mass | 194.0426526757 Da | |

| XLogP3 | -1.9 | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 193.03482762 Da |

The negative XLogP3 value (-1.9) indicates that aldehydo-D-galacturonate is highly hydrophilic, which is consistent with its multiple hydroxyl groups and carboxylate function . This hydrophilicity explains its water solubility and behavior in biological systems, where it typically exists in aqueous environments.

Chemical Identifiers and Structural Representations

To facilitate cross-reference across various chemical databases and research literature, aldehydo-D-galacturonate is associated with several chemical identifiers, as detailed in Table 2.

Table 2: Chemical Identifiers for Aldehydo-D-galacturonate

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 1593918 | |

| ChEBI ID | CHEBI:12952 | |

| InChI | InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4+,5-/m0/s1 | |

| InChIKey | IAJILQKETJEXLJ-RSJOWCBRSA-M | |

| SMILES | C(=O)C@@HO | |

| Nikkaji Number | J342.956C | |

| MetaCyc | CPD-15633 | |

| RefMet | Galacturonic acid |

These identifiers are crucial for unambiguous identification of the compound in scientific research and database searches. The InChI and SMILES notations, in particular, encode the detailed structural information including stereochemistry, which is essential for understanding the biochemical behavior of aldehydo-D-galacturonate.

Biochemical Role and Significance

Aldehydo-D-galacturonate has several important biochemical roles that make it a subject of interest in metabolic studies and biotechnological applications.

Metabolic Functions

Aldehydo-D-galacturonate is identified as a metabolite in Saccharomyces cerevisiae (baker's yeast) and Escherichia coli (strain K12, MG1655), indicating its importance in microbial metabolism . As the conjugate base of D-galacturonic acid, it is closely related to pectin metabolism. D-galacturonic acid is the primary constituent of pectin, which is abundant in plant cell walls and particularly concentrated in agricultural byproducts .

The metabolism of D-galacturonic acid involves its reduction to L-galactonate (GalOA), which is the first intermediate in the fungal catabolic pathway for D-galacturonic acid . This pathway represents a potential route for the valorization of pectin-rich biomass, which is currently underutilized despite its abundance in agricultural waste streams.

Relationship to Pectin Metabolism

Pectin-rich biomass, consisting largely of D-galacturonic acid units, represents an abundant and underutilized agricultural byproduct. The metabolism of D-galacturonic acid, and by extension aldehydo-D-galacturonate, is therefore of significant interest for biotechnological applications aimed at converting agricultural waste into valuable products .

Research has shown that the reduction of D-galacturonic acid to L-galactonate requires significant reducing power, typically in the form of NADPH or NADH cofactors. This presents challenges for metabolic engineering of microorganisms to efficiently utilize D-galacturonic acid as a carbon source .

Recent Research Developments

Engineering Cofactor Supply

A significant challenge in the utilization of D-galacturonic acid is the supply of appropriate cofactors for its reduction. Recent research has demonstrated that coupling the reduction of D-galacturonic acid to the oxidation of sorbitol can provide a more efficient source of reducing power .

Sorbitol must be oxidized to fructose by sorbitol dehydrogenase (SDH) before entering glycolysis. This oxidation reaction can provide the necessary reducing equivalents (NADH or NADPH, depending on the specific SDH used) in a stoichiometric manner, enabling more efficient reduction of D-galacturonic acid .

Co-fermentation Strategies

Researchers have developed co-fermentation systems utilizing sorbitol as a redox donor to produce a surplus of NADH or NADPH necessary for D-galacturonic acid reduction. This approach has enabled the convenient assessment of galacturonic acid reductases for their cofactor specificity and has demonstrated promising results in batch processes using fully controlled stirred-tank bioreactors .

Enzyme Engineering Approaches

Structure-guided mutagenesis has identified specific mutations in galacturonic acid reductases that enable these enzymes to use either NADPH and NADH or NADH exclusively. This has led to the development of mutant enzyme variants that can produce higher yields of L-galactonate per consumed glucose compared to their wildtype counterparts .

For example, a K261M/R267L mutant of one galacturonic acid reductase achieved more than double the yields observed with the wildtype enzyme when glucose was used as a co-substrate . This demonstrates the potential of enzyme engineering to overcome the limitations in metabolic pathways involving aldehydo-D-galacturonate and related compounds.

Analytical Methods and Identification

Biological Activity Assays

Assays for biological activity involving aldehydo-D-galacturonate often focus on the activity of enzymes that act on this compound, such as galacturonic acid reductases. These assays typically monitor the consumption of cofactors (NADPH or NADH) spectrophotometrically or the production of L-galactonate using chromatographic methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume